

Lactose Octaacetate: A Comparative Performance Analysis in Aversive, Antimicrobial, and Antiviral Applications

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Compound of Interest		
Compound Name:	Lactose octaacetate	
Cat. No.:	B15565669	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of **Lactose Octaacetate**'s performance in key applications, comparing it against established compounds. The following sections detail its efficacy as an aversive agent, its spectrum of antimicrobial and antiviral activity, and the experimental methodologies used to derive these findings.

Lactose octaacetate, a fully acetylated derivative of lactose, has garnered interest for its diverse applications, ranging from a bitterant in denaturing applications to a potential antimicrobial and antiviral agent. This guide synthesizes available data to offer a clear comparison of its performance against well-known compounds in each of these areas.

Aversive Agent: Comparative Bitterness

Lactose octaacetate is recognized for its intensely bitter taste, a property that makes it a candidate for use as an aversive agent to prevent accidental ingestion of harmful products. Its performance in this application is best understood in comparison to other widely used bitterants, such as denatonium benzoate and sucrose octaacetate.

While direct human taste panel data on the bitterness threshold of **lactose octaacetate** is not readily available in the reviewed literature, rodent studies provide valuable insights into its aversive potential. Conditioned taste aversion (CTA) studies in rats have shown that sucrose octaacetate can effectively reduce the intake of food and liquids.[1] For instance, one study



noted that rats no longer reduce their intake in response to sucrose octaacetate after prolonged exposure, though they still exhibit avoidance in choice tests.[1]

In non-human primates, taste avoidance thresholds have been determined for sucrose octaacetate and denatonium benzoate. These studies indicate that both are potent aversive agents, with primates detecting them at very low concentrations.[2] Although similar quantitative data for **lactose octaacetate** is not available, its structural similarity to sucrose octaacetate suggests a comparable bitter taste profile.

Compound	Application	Performance Metric	Organism	Finding
Lactose Octaacetate	Aversive Agent	Qualitative	General	Described as having a "slightly bitter taste"[3]
Sucrose Octaacetate	Aversive Agent	Taste Avoidance Threshold	Non-human primates	Effective at concentrations as low as 0.001 mM[2]
Denatonium Benzoate	Aversive Agent	Taste Avoidance Threshold	Non-human primates	Effective at concentrations as low as 0.01 mM[2]

Antimicrobial and Antifungal Activity

Lactose octaacetate has demonstrated notable antifungal properties. A study utilizing the agar well diffusion method found that it exhibits slight to moderate inhibitory activity against several fungal species.[3][4] The mechanism by which sugar esters like **lactose octaacetate** exert their antimicrobial effects is believed to involve the disruption of the microbial cell membrane.

In comparison to other lactose derivatives, the antimicrobial efficacy can vary based on the ester chain length. For example, lactose monolaurate has shown significant inhibitory activity against various Gram-positive bacteria. While specific minimum inhibitory concentration (MIC)



values for **lactose octaacetate** against a broad range of bacteria are not extensively documented in the available research, the existing data on its antifungal activity is promising.

Compound	Organism	Method	Performance Metric	Result
Lactose Octaacetate	Aspergillus niger ATCC 1015	Agar Well Diffusion	Zone of Inhibition	Moderate activity[3][4][5]
Penicillium sp.	Agar Well Diffusion	Zone of Inhibition	Moderate activity[3][4][5]	
Rhizopus sp.	Agar Well Diffusion	Zone of Inhibition	Moderate activity[3][4][5]	_
Fusarium moniliforme ATCC 38932	Agar Well Diffusion	Zone of Inhibition	Slight to moderate activity[3][4][5]	_

Antiviral Potential

The antiviral capabilities of **lactose octaacetate** have been investigated, revealing activity against specific viral pathogens. Research has shown that **lactose octaacetate** is active against Poliovirus type 1 (PV-1), with a selective index (SI) of 2.4.[3][4][6] The selective index, a ratio of a compound's cytotoxicity to its antiviral activity, suggests a window of therapeutic potential. However, the same study found it to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[3][4] For comparison, acyclovir is a well-established antiviral drug primarily used for herpes virus infections, and its mechanism and efficacy are well-documented.[7][8][9] A direct comparative study between **lactose octaacetate** and acyclovir for other viruses would be necessary to fully evaluate its relative potency.



Compound	Virus	Method	Performance Metric	Result
Lactose Octaacetate	Poliovirus type 1 (PV-1)	In vitro antiviral assay	Selective Index (SI)	2.4[3][4][6]
Herpes Simplex Virus type 1 (HSV-1)	In vitro antiviral assay	Activity	Inactive[3][4]	
Influenza A virus (IAV/H3N2)	In vitro antiviral assay	Activity	Inactive[3][4]	
Coxsackievirus B1	In vitro antiviral assay	Activity	Inactive[3][4]	
Acyclovir	Herpes Simplex Virus (HSV)	Various in vitro and in vivo assays	EC50, Clinical Efficacy	Highly effective, standard treatment[7][8][9]

Experimental Methodologies and Signaling Pathways

Experimental Protocols

- 1. Conditioned Taste Aversion (CTA) Assay (Rodents): This protocol is designed to assess the aversive properties of a substance.[10][11][12]
- Acclimation: Mice are individually housed and habituated to a restricted water access schedule for several days.
- Conditioning Day: Mice are presented with a novel taste solution (e.g., saccharin) containing
 the test compound (e.g., lactose octaacetate). Following consumption, they are
 administered an intraperitoneal injection of a malaise-inducing agent (e.g., lithium chloride).
- Test Day: Mice are given a two-bottle choice between the novel taste solution and water. A
 lower consumption of the taste solution compared to water indicates a conditioned taste
 aversion.



- Data Analysis: An aversion index is calculated as the ratio of the volume of the taste solution consumed to the total fluid volume consumed.
- 2. Agar Well Diffusion Assay for Antifungal Susceptibility: This method is used to qualitatively determine the antifungal activity of a compound.[3][4]
- Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in sterile saline.
- Plate Inoculation: The fungal suspension is uniformly swabbed onto the surface of a suitable agar medium (e.g., Malt Extract Agar).
- Well Preparation and Sample Application: Wells are aseptically punched into the agar, and a
 defined volume of the test compound solution (lactose octaacetate dissolved in a suitable
 solvent like methanol or DMSO) is added to the wells.
- Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus.
- Zone of Inhibition Measurement: The diameter of the clear zone around the well, where fungal growth is inhibited, is measured in millimeters.
- 3. In Vitro Antiviral and Cytotoxicity Assay: This protocol determines the antiviral activity and cellular toxicity of a compound.[3][4]
- Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney cells) is cultured in 96-well plates.
- Cytotoxicity Assay: Cells are incubated with serial dilutions of the test compound for a set period. Cell viability is then assessed using a standard method (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).
- Antiviral Assay: Cells are infected with the virus and simultaneously treated with serial
 dilutions of the test compound. After incubation, the viral cytopathic effect (CPE) is observed,
 or viral replication is quantified (e.g., by plaque reduction assay) to determine the 50%
 effective concentration (EC50).



 Selective Index Calculation: The selective index (SI) is calculated as the ratio of CC50 to EC50.

Signaling Pathways and Mechanisms

Bitter Taste Transduction Pathway: The bitter taste of compounds like **lactose octaacetate** is mediated by a specific G-protein coupled receptor (GPCR) signaling cascade in taste receptor cells.

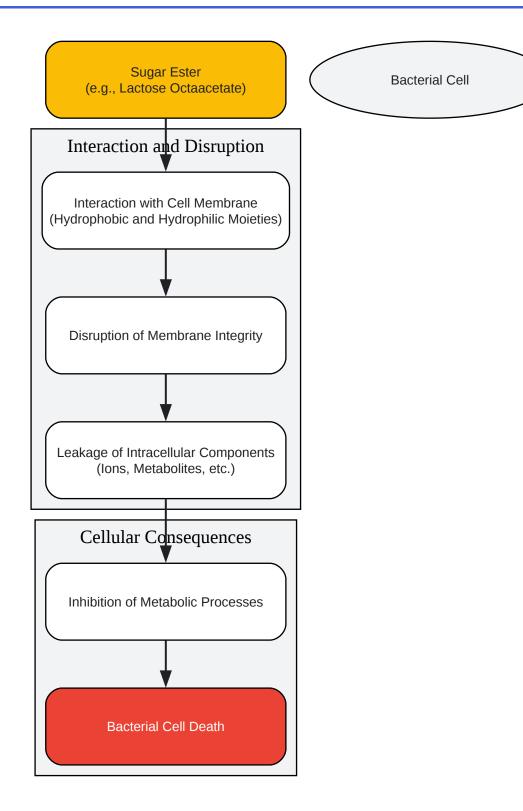


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Bitter Taste Transduction Pathway

Antimicrobial Mechanism of Sugar Esters (Conceptual Workflow): The antimicrobial action of sugar esters is primarily attributed to their interaction with and disruption of the bacterial cell membrane.





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Antimicrobial Mechanism of Sugar Esters



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